![molecular formula C16H25N3O3S B6125994 1-[(dimethylamino)sulfonyl]-N-(3,4-dimethylphenyl)-3-piperidinecarboxamide](/img/structure/B6125994.png)
1-[(dimethylamino)sulfonyl]-N-(3,4-dimethylphenyl)-3-piperidinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(Dimethylamino)sulfonyl]-N-(3,4-dimethylphenyl)-3-piperidinecarboxamide, commonly known as DAPT, is a chemical compound that has been extensively studied for its potential use in scientific research. DAPT is a gamma-secretase inhibitor, which means it can block the activity of an enzyme called gamma-secretase. Gamma-secretase is involved in the processing of a protein called amyloid precursor protein (APP), which is linked to the development of Alzheimer's disease. Inhibiting gamma-secretase activity with DAPT has been shown to reduce the production of amyloid beta peptides, which are thought to be a key factor in the development of Alzheimer's disease.
Mechanism of Action
DAPT works by inhibiting the activity of gamma-secretase, which is involved in the processing of 1-[(dimethylamino)sulfonyl]-N-(3,4-dimethylphenyl)-3-piperidinecarboxamide and other proteins. By blocking gamma-secretase activity, DAPT reduces the production of amyloid beta peptides, which are thought to be a key factor in the development of Alzheimer's disease. DAPT also inhibits the Notch signaling pathway by blocking the cleavage of Notch receptors, which are involved in cell differentiation and development.
Biochemical and physiological effects:
DAPT has been shown to have a range of biochemical and physiological effects, including reducing the production of amyloid beta peptides and inhibiting the Notch signaling pathway. DAPT has also been shown to induce apoptosis, or programmed cell death, in certain types of cancer cells. However, the exact mechanisms by which DAPT exerts its effects are not fully understood.
Advantages and Limitations for Lab Experiments
One of the main advantages of using DAPT in lab experiments is its specificity for gamma-secretase and the Notch signaling pathway. This makes it a useful tool for studying the role of these pathways in various biological processes. However, DAPT can also have off-target effects, and its use in lab experiments requires careful control and monitoring to ensure that any observed effects are due to specific inhibition of gamma-secretase or the Notch signaling pathway.
Future Directions
There are several potential future directions for research on DAPT and its applications. One area of interest is the development of more specific gamma-secretase inhibitors that can target specific isoforms of gamma-secretase and reduce the risk of off-target effects. Another area of interest is the use of DAPT in combination with other drugs or therapies for the treatment of Alzheimer's disease and other conditions. Finally, there is ongoing research into the role of gamma-secretase and the Notch signaling pathway in various biological processes, which may lead to new applications for DAPT and other gamma-secretase inhibitors.
Synthesis Methods
The synthesis of DAPT involves several steps, including the reaction of piperidine with 3,4-dimethylbenzaldehyde to form a Schiff base, which is then reacted with dimethylsulfamoyl chloride to form the final product. The synthesis of DAPT has been described in detail in several scientific publications.
Scientific Research Applications
DAPT has been widely used in scientific research to study the role of gamma-secretase in various cellular processes. In addition to its potential use in Alzheimer's disease research, DAPT has also been shown to inhibit the Notch signaling pathway, which is involved in cell differentiation and development. This makes DAPT a useful tool for studying the role of Notch signaling in various biological processes.
properties
IUPAC Name |
N-(3,4-dimethylphenyl)-1-(dimethylsulfamoyl)piperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O3S/c1-12-7-8-15(10-13(12)2)17-16(20)14-6-5-9-19(11-14)23(21,22)18(3)4/h7-8,10,14H,5-6,9,11H2,1-4H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQZQFUMIYJSVQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2CCCN(C2)S(=O)(=O)N(C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethylphenyl)-1-(dimethylsulfamoyl)piperidine-3-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.